molecular formula C35H48O3 B14199029 4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) CAS No. 923287-27-8

4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol)

Cat. No.: B14199029
CAS No.: 923287-27-8
M. Wt: 516.8 g/mol
InChI Key: WPXHMOFNYZTNSS-UHFFFAOYSA-N
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Description

4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan. The compound is characterized by its two phenolic groups, which are substituted with tert-butyl groups, enhancing its stability and effectiveness as an antioxidant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) typically involves the alkylation of 4-hydroxybenzaldehyde with 2,6-di-tert-butylphenol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization and filtration to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The antioxidant activity of 4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This process prevents the free radicals from initiating further oxidative reactions. The tert-butyl groups provide steric hindrance, which enhances the stability of the phenolic radicals formed during the antioxidant process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(4-Hydroxyphenyl)methylene]bis(2,6-di-tert-butylphenol) is unique due to the presence of the hydroxyphenyl group, which enhances its antioxidant properties compared to similar compounds. The combination of phenolic and tert-butyl groups provides a balance of reactivity and stability, making it highly effective in various applications .

Properties

CAS No.

923287-27-8

Molecular Formula

C35H48O3

Molecular Weight

516.8 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)-(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C35H48O3/c1-32(2,3)25-17-22(18-26(30(25)37)33(4,5)6)29(21-13-15-24(36)16-14-21)23-19-27(34(7,8)9)31(38)28(20-23)35(10,11)12/h13-20,29,36-38H,1-12H3

InChI Key

WPXHMOFNYZTNSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)O)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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